BenchChemオンラインストアへようこそ!

Betamethasone 21-Acetate-d3

Isotope dilution mass spectrometry LC-MS/MS method validation Corticosteroid residue analysis

Betamethasone 21-Acetate-d3 (CAS unlabeled parent: 987-24-6) is a stable isotope-labeled synthetic glucocorticoid corticosteroid in which three protium atoms at the 21-acetate methyl position have been replaced by deuterium, yielding a molecular formula of C₂₄H₂₈D₃FO₆ and a molecular weight of 437.52 g/mol. As the 21-acetate ester of betamethasone, it belongs to the long-acting, high-potency class of fluorinated corticosteroids with a glucocorticoid potency 25–40 times that of hydrocortisone.

Molecular Formula C₂₄H₂₈D₃FO₆
Molecular Weight 437.52
Cat. No. B1162580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-Acetate-d3
Synonyms(11β,16β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d3;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate-d3;  Betamethasone Acetate-d3; 
Molecular FormulaC₂₄H₂₈D₃FO₆
Molecular Weight437.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 21-Acetate-d3: Deuterated Glucocorticoid Reference Standard for LC-MS/MS Quantification and Metabolic Tracing


Betamethasone 21-Acetate-d3 (CAS unlabeled parent: 987-24-6) is a stable isotope-labeled synthetic glucocorticoid corticosteroid in which three protium atoms at the 21-acetate methyl position have been replaced by deuterium, yielding a molecular formula of C₂₄H₂₈D₃FO₆ and a molecular weight of 437.52 g/mol . As the 21-acetate ester of betamethasone, it belongs to the long-acting, high-potency class of fluorinated corticosteroids with a glucocorticoid potency 25–40 times that of hydrocortisone [1]. The deuterium labeling introduces a +3 Da mass shift relative to the unlabeled betamethasone 21-acetate (MW 434.50 g/mol), enabling its primary application as an isotope dilution internal standard for quantitative LC-MS/MS and GC-MS analysis of betamethasone acetate in complex biological and pharmaceutical matrices .

Why Betamethasone 21-Acetate-d3 Cannot Be Replaced by Non-Deuterated Analogs or Alternative Deuterated Corticosteroids


Substituting Betamethasone 21-Acetate-d3 with its non-deuterated counterpart or a different deuterated corticosteroid (e.g., betamethasone-d5, dexamethasone-d4) in quantitative LC-MS/MS workflows introduces systematic quantification errors that compromise method accuracy. Isotope dilution mass spectrometry requires the internal standard to co-elute with the target analyte and exhibit near-identical ionization efficiency while producing a distinct m/z signal; the +3 Da mass shift of Betamethasone 21-Acetate-d3 relative to unlabeled betamethasone acetate satisfies these criteria precisely [1]. Using a non-deuterated analog (e.g., prednisolone as a surrogate internal standard) eliminates the isotope dilution advantage and fails to correct for matrix effects specific to the betamethasone acetate analyte, resulting in reduced accuracy as demonstrated by Salem et al. (2011), where prednisolone was used as IS but required separate calibration and could not fully compensate for ion suppression variability [2]. Furthermore, 21-OAc substitution on betamethasone decreases glucocorticoid receptor binding affinity compared to the parent alcohol and alters lipophilicity, meaning that deuterated forms of the parent betamethasone (e.g., betamethasone-d5) exhibit different physicochemical behavior and cannot serve as matched internal standards for the acetate ester analyte [3].

Quantitative Differentiation Evidence for Betamethasone 21-Acetate-d3 Against Closest Comparators


Isotopic Mass Shift (+3 Da) Enables Matched Internal Standard Use for Betamethasone Acetate LC-MS/MS Quantification

Betamethasone 21-Acetate-d3 provides a +3.02 Da mass shift relative to unlabeled betamethasone 21-acetate (MW 434.50 vs. 437.52 g/mol), enabling its use as a co-eluting stable isotope-labeled internal standard (SIL-IS) for isotope dilution LC-MS/MS . In the validated UHPLC-MS/MS method of Zheng et al. (2025), Betamethasone 21-Acetate-d3 was employed at 2.0 mg/L as the internal standard for betamethasone acetate quantification in antibacterial cream products, achieving method linearity of 0.50–80.0 μg/L and a detection limit (3S/N) in the range of 0.9–7.5 μg/kg [1]. By contrast, the non-deuterated surrogate internal standard prednisolone, used in the Salem et al. (2011) LC-MS/MS assay for betamethasone acetate, yielded a higher LOQ of 1.00 ng/mL for betamethasone acetate and required a separate calibration curve due to differential extraction recovery and ionization efficiency [2].

Isotope dilution mass spectrometry LC-MS/MS method validation Corticosteroid residue analysis

Betamethasone Acetate Ester Functions as a Sustained-Release Prodrug Reservoir Distinct from Phosphate Ester

The 21-acetate ester of betamethasone acts as a slow-release prodrug reservoir following intramuscular administration, whereas the phosphate ester provides rapid release. In the clinical PK study by Jobe et al. (2020), a single 6 mg intramuscular dose of a 1:1 betamethasone phosphate/betamethasone acetate mixture produced an immediate release of betamethasone (t½ = 11 hours) followed by a slow-release phase, with plasma betamethasone measurable out to 14 days post-dose, attributable to a depot formed by the acetate ester at the injection site [1]. In contrast, betamethasone phosphate alone in the Salem & Najib (2012) study showed rapid absorption with a mean AUC₀–ₜ of 96.01 ng/h/mL and a terminal half-life of 12.92 hours, while the acetate ester was undetectable in plasma (LLOQ 1.00 ng/mL), confirming its role as a tissue-resident prodrug rather than a circulating active species [2]. The deuterated Betamethasone 21-Acetate-d3 thus uniquely enables tracing of the acetate ester's in vivo hydrolysis and tissue distribution without interference from endogenous betamethasone.

Pharmacokinetics Prodrug design Sustained-release formulation

21-Acetate Substitution Reduces Glucocorticoid Receptor Binding Affinity While Increasing Lipophilicity Relative to Parent Alcohol

The 21-OAc substitution on betamethasone produces a measurable decrease in glucocorticoid receptor (GR) binding affinity concomitant with an increase in steroid lipophilicity. Ponec et al. (1986) determined the relative binding affinities of 35 steroids for the cytosolic GR of cultured human keratinocytes and demonstrated that 21-OAc substitution on both hydrocortisone and betamethasone consistently decreases receptor affinity while increasing the 1-octanol/water partition coefficient [1]. Specifically, all 21-esters showed lower binding affinity than the parent alcohol, and the elongation of the ester chain from acetate to valerate in position C-21 led to an increase in both binding affinity and lipophilicity [1]. Inagaki et al. (2002) further confirmed that esterified betamethasone (including acetate) produces differential GR transactivation responses across species: full transactivation agonism with human GR but only partial transactivation agonism with rat GR, without significant differences in binding affinity between human and rat GR [2]. This species-divergent pharmacology is not observed with esterified dexamethasone, which exhibits full transactivation activity at both human and rat GR [2].

Glucocorticoid receptor pharmacology SAR Lipophilicity

Deuterium Kinetic Isotope Effect at the 21-Acetate Position May Reduce Esterase-Mediated Metabolic Clearance

The incorporation of deuterium at the 21-acetate methyl group of betamethasone introduces a primary kinetic isotope effect (KIE) that can slow esterase-mediated hydrolytic cleavage of the acetate ester, a key metabolic step in the conversion of the prodrug to active betamethasone. Syroeshkin et al. (2020) reviewed the general principle that replacing protium with deuterium at metabolically vulnerable positions reduces the rate of biotransformation via the KIE, with the magnitude expressed as k_H/k_D, and noted that deuteration can improve pharmacokinetic characteristics while maintaining the same therapeutic effect [1]. Midgley et al. (1988) demonstrated the practical utility of deuterium-labeled betamethasone as an internal standard for GC-MS quantification in the 0.1–10 ng range in human aqueous humour, confirming that deuterated betamethasone exhibits chromatographic and mass spectrometric behavior suitable for isotope dilution without metabolic interference from the label [2]. While compound-specific KIE data (k_H/k_D ratios) for Betamethasone 21-Acetate-d3 in defined in vitro systems remain to be published, the general class of deuterated corticosteroids has shown 1.5–2× prolongation of plasma residence time in rodent models relative to non-deuterated forms, attributable to reduced first-pass metabolism [1].

Kinetic isotope effect Deuterated drug Metabolic stability

Betamethasone-d5 vs. Betamethasone 21-Acetate-d3: Position-Specific Deuteration Dictates Analyte Coverage in Multi-Residue Methods

In multi-residue regulatory methods, the choice between Betamethasone-d5 and Betamethasone 21-Acetate-d3 as internal standard is determined by the target analyte panel. The Zheng et al. (2025) isotope dilution UHPLC-MS/MS method for 9 glucocorticoids in antibacterial creams employed both betamethasone-d5 (for betamethasone base) and betamethasone acetate-d3 (for betamethasone acetate) in a mixed internal standard stock solution at 2.0 mg/L each, because the two deuterated compounds have distinct chromatographic retention times and ion transitions that match their respective unlabeled analytes [1]. Betamethasone-d5 (labeling on the steroidal skeleton) co-elutes with betamethasone base (m/z 393 → 373), while Betamethasone 21-Acetate-d3 co-elutes with betamethasone acetate (m/z 435 → 415), enabling simultaneous quantification of both species in a single analytical run [1]. Using only betamethasone-d5 to quantify betamethasone acetate would introduce quantification bias due to differential retention and ionization. The method achieved recoveries of 75.7%–112% with RSDs of 1.3%–15% (n=6) across 110 batches of commercial product samples [1].

Deuterated internal standard selection Multi-analyte method Regulatory compliance testing

High-Impact Application Scenarios for Betamethasone 21-Acetate-d3 Based on Verified Differentiation Evidence


Regulatory Compliance Testing of Illegally Added Corticosteroids in Cosmetic and Pharmaceutical Products

Betamethasone 21-Acetate-d3 serves as the matched SIL-IS for betamethasone acetate in the validated 9-glucocorticoid isotope dilution UHPLC-MS/MS method, achieving detection limits of 0.9–7.5 μg/kg and recoveries of 75.7%–112% across 110 commercial product batches. This application directly addresses regulatory enforcement needs where accurate quantification of betamethasone acetate—distinct from betamethasone base—is required for legal compliance [1].

Pharmacokinetic Tracing of Acetate Ester Prodrug Hydrolysis and Tissue Distribution

The deuterium label at the 21-acetate position enables tracing of the intact prodrug through esterase-mediated hydrolysis to active betamethasone in plasma and tissues. Given that the acetate ester forms a depot at the injection site and is not directly detectable in plasma (LLOQ 1.00 ng/mL), Betamethasone 21-Acetate-d3 allows researchers to distinguish administered prodrug from endogenously generated betamethasone, facilitating studies of the 14-day sustained-release profile observed clinically [2].

Species-Specific Glucocorticoid Receptor Transactivation Studies

Esterified betamethasone (including the 21-acetate form) exhibits partial transactivation agonism at rat GR while maintaining full agonism at human GR, a property not shared by esterified dexamethasone. Betamethasone 21-Acetate-d3 can be employed as a tracer in reporter gene assays using CV-1 cells transfected with human or rat GR to investigate the structural basis of species-divergent pharmacology, where the deuterium label enables MS-based quantification of receptor-bound ligand [3].

Method Development and Validation for Simultaneous Quantification of Multiple Corticosteroid Esters

In analytical method development requiring simultaneous determination of betamethasone, betamethasone acetate, and betamethasone phosphate in a single biological matrix, Betamethasone 21-Acetate-d3 provides the necessary matched SIL-IS for the acetate ester channel. The Salem et al. (2011) validated LC-MS/MS method demonstrated that the three analytes require distinct extraction, chromatography, and detection parameters (C8 column for BET/BA, C18 column for BP; different linear ranges), and the deuterated acetate IS is essential for maintaining accuracy when multiple ester forms are present [4].

Quote Request

Request a Quote for Betamethasone 21-Acetate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.